molecular formula C17H21N3O2 B5558079 N-(2,4-dimethylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanamide

N-(2,4-dimethylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanamide

Cat. No.: B5558079
M. Wt: 299.37 g/mol
InChI Key: RUARFUQAGLPDCZ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanamide is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.16337692 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications of Pyrazole Derivatives

Pyrazole derivatives, including N-(2,4-dimethylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanamide, are pivotal in medicinal chemistry due to their pharmacophore properties. They are extensively utilized as synthons in organic synthesis and possess a vast array of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The recent success of pyrazole COX-2 inhibitors underscores the medicinal significance of these heterocycles, highlighting their role in the development of therapeutic agents. Strategies for synthesizing these compounds often involve condensation followed by cyclization, employing various reagents and conditions to yield heterocyclic systems with significant biological activity. These synthetic methodologies facilitate the exploration of pyrazole derivatives for the design of more effective biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Organometallic Chemistry and Group 5 Metal Complexes

In addition to medicinal applications, pyrazole derivatives find relevance in the field of organometallic chemistry, particularly in the study of Group 5 metal complexes. These complexes, including those with hydridotris(pyrazolyl)borates, are investigated for their potential to model interactions occurring in metalloproteins and to develop a rich organometallic chemistry. Such studies provide insights into the structural characteristics and organometallic reactions of these complexes, offering avenues for the development of novel materials and catalysts (Etienne, 1996).

Therapeutic Applications of Pyrazoline Derivatives

Expanding on the therapeutic potential of pyrazole derivatives, research into pyrazolines, a closely related class of compounds, has demonstrated their extensive pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. These derivatives have been synthesized and patented for a variety of therapeutic applications, indicating the vast potential of pyrazole and pyrazoline derivatives in drug development and pharmaceutical applications (Shaaban, Mayhoub, & Farag, 2012).

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-(3,5-dimethylpyrazol-1-yl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-11-5-6-15(12(2)9-11)18-16(21)7-8-17(22)20-14(4)10-13(3)19-20/h5-6,9-10H,7-8H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUARFUQAGLPDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC(=O)N2C(=CC(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.